molecular formula C12H7ClN4O2 B12222336 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one

Cat. No.: B12222336
M. Wt: 274.66 g/mol
InChI Key: ULBDGJJGAICHHS-UHFFFAOYSA-N
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Description

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction forms 4-chlorophenyl-1,2,4-oxadiazole.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic conditions to form the desired pyrimidine derivative.

    Coupling of the Rings: The final step involves coupling the oxadiazole and pyrimidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one is unique due to its dual ring structure, which imparts a combination of properties from both the oxadiazole and pyrimidine rings. This duality enhances its pharmacological potential and makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H7ClN4O2/c13-8-3-1-7(2-4-8)10-16-12(19-17-10)9-5-14-6-15-11(9)18/h1-6H,(H,14,15,18)

InChI Key

ULBDGJJGAICHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CN=CNC3=O)Cl

Origin of Product

United States

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